molecular formula C13H16Cl2N2O3 B12596566 N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine CAS No. 649748-27-6

N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine

Katalognummer: B12596566
CAS-Nummer: 649748-27-6
Molekulargewicht: 319.18 g/mol
InChI-Schlüssel: KAANCRMCHQNUAL-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine is a complex organic compound characterized by its unique structure, which includes an acetyl group, a bis(chloromethyl)amino group, and a phenylalanine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine typically involves multiple steps, starting with the protection of the amino group of L-phenylalanine. The bis(chloromethyl)amino group is then introduced through a series of reactions involving chloromethylation. The final step involves the acetylation of the amino group to yield the desired compound. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary but often involve controlled temperatures and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine involves its interaction with specific molecular targets. The bis(chloromethyl)amino group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can affect various cellular pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other derivatives of phenylalanine and compounds with bis(chloromethyl)amino groups. Examples include N-Acetyl-4-[bis(chloromethyl)amino]-D-phenylalanine and N-Acetyl-4-[bis(chloromethyl)amino]-L-tyrosine .

Uniqueness

N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

649748-27-6

Molekularformel

C13H16Cl2N2O3

Molekulargewicht

319.18 g/mol

IUPAC-Name

(2S)-2-acetamido-3-[4-[bis(chloromethyl)amino]phenyl]propanoic acid

InChI

InChI=1S/C13H16Cl2N2O3/c1-9(18)16-12(13(19)20)6-10-2-4-11(5-3-10)17(7-14)8-15/h2-5,12H,6-8H2,1H3,(H,16,18)(H,19,20)/t12-/m0/s1

InChI-Schlüssel

KAANCRMCHQNUAL-LBPRGKRZSA-N

Isomerische SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)N(CCl)CCl)C(=O)O

Kanonische SMILES

CC(=O)NC(CC1=CC=C(C=C1)N(CCl)CCl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.